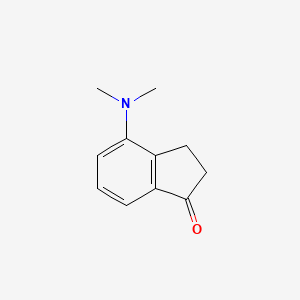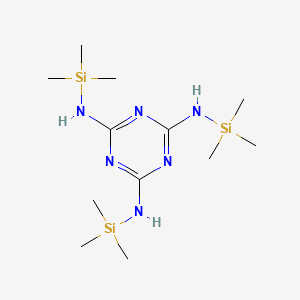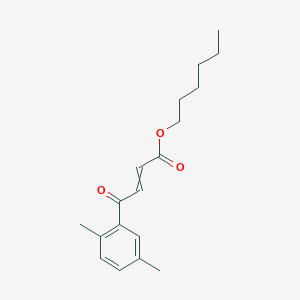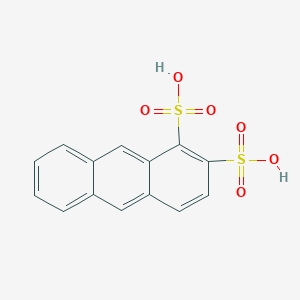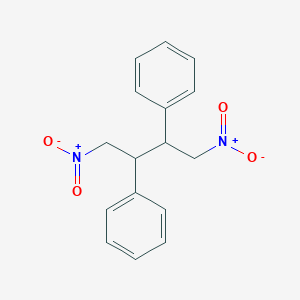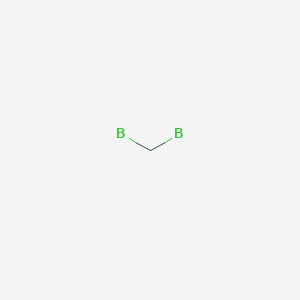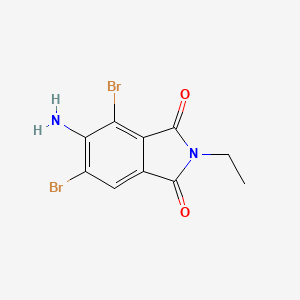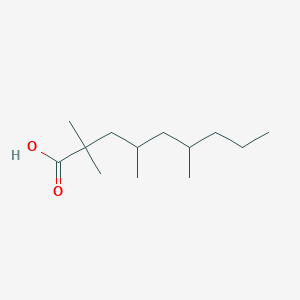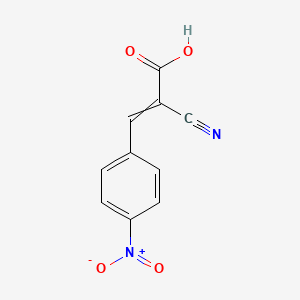
2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid is an organic compound that belongs to the class of cyanoacrylic acids It is characterized by the presence of a cyano group (-CN) and a nitrophenyl group attached to a prop-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various cyano-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and nitrophenyl groups play a crucial role in binding to these targets, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-3-(4-diphenylamino)phenylprop-2-enoic acid: Similar structure but with a diphenylamino group instead of a nitrophenyl group.
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid: Contains additional hydroxyl groups on the phenyl ring.
2-Cyano-3-(4-dimethylamino)phenylprop-2-enoic acid: Features a dimethylamino group instead of a nitrophenyl group .
Uniqueness
2-Cyano-3-(4-nitrophenyl)prop-2-enoic acid is unique due to the presence of both a cyano group and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications, particularly in the development of functional materials and bioactive molecules.
Eigenschaften
CAS-Nummer |
60951-74-8 |
|---|---|
Molekularformel |
C10H6N2O4 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
2-cyano-3-(4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6N2O4/c11-6-8(10(13)14)5-7-1-3-9(4-2-7)12(15)16/h1-5H,(H,13,14) |
InChI-Schlüssel |
WVRIVHWJJWXSTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


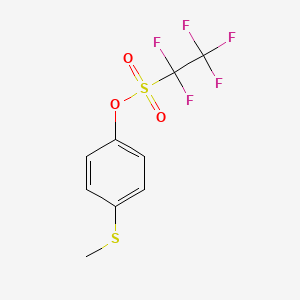
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
